molecular formula C20H18N4O2S2 B2580919 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448065-65-3

2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2580919
CAS RN: 1448065-65-3
M. Wt: 410.51
InChI Key: VDGICEFPVXFVBR-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • The compound 2-(benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone and its derivatives have been synthesized using various techniques. For instance, microwave-assisted synthesis offers an efficient and eco-friendly method. This technique accelerates reactions and helps in the regioselective synthesis of complex molecules like 1,2,3-triazoles (Said et al., 2020).
  • Electrochemical synthesis methods have also been employed. These involve the oxidation of related compounds in the presence of nucleophiles, leading to the formation of arylthiobenzazoles, showcasing the compound's potential in diverse synthetic pathways (Amani & Nematollahi, 2012).

Biological and Medicinal Research

  • Some derivatives of this compound have shown anti-inflammatory properties. For example, certain synthesized ethanone compounds exhibit significant in vitro and in vivo anti-inflammatory activities, indicating potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).
  • Additionally, these compounds have been explored for antimicrobial properties. Research indicates that some synthesized derivatives have potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, which could contribute to new treatments for tuberculosis (Pancholia et al., 2016).
  • Compounds with similar structures have also been studied for their antiproliferative and apoptotic effects on cancer cells, suggesting their potential role in cancer therapy (Byrappa et al., 2017).

Chemical Characterization and Analysis

  • Various studies have focused on the detailed chemical characterization of these compounds. Techniques like X-ray diffraction, NMR spectroscopy, and Hirshfeld Surface Analysis have been used for understanding the molecular structure and intermolecular interactions of these compounds, which is crucial for their potential applications in materials science and pharmacology (Prasad et al., 2018).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-19(11-16-15-3-1-2-4-18(15)26-22-16)23-6-8-24(9-7-23)20-21-17(13-28-20)14-5-10-27-12-14/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGICEFPVXFVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

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